1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

Medicinal Chemistry Process Chemistry Protecting Group Strategy

1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (CAS 317365-33-6) is a racemic, differentially protected 2-(hydroxymethyl)piperazine derivative, classified as a dual carbamate-protected heterocyclic building block. It features a tert-butyloxycarbonyl (Boc) group at the N4 position and a benzyloxycarbonyl (Cbz) group at the N1 position, along with a hydroxymethyl substituent at the C2 position, providing orthogonal amine protection that enables sequential, high-yielding deprotection in multi-step synthetic routes.

Molecular Formula C18H26N2O5
Molecular Weight 350.4 g/mol
CAS No. 317365-33-6
Cat. No. B1290592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
CAS317365-33-6
Molecular FormulaC18H26N2O5
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-9-10-20(15(11-19)12-21)17(23)24-13-14-7-5-4-6-8-14/h4-8,15,21H,9-13H2,1-3H3
InChIKeyUINOMZOGOKYFHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (CAS 317365-33-6): A Bench-Stable, Orthogonally Protected Piperazine Building Block for Selective Drug Discovery Synthesis


1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (CAS 317365-33-6) is a racemic, differentially protected 2-(hydroxymethyl)piperazine derivative, classified as a dual carbamate-protected heterocyclic building block [1]. It features a tert-butyloxycarbonyl (Boc) group at the N4 position and a benzyloxycarbonyl (Cbz) group at the N1 position, along with a hydroxymethyl substituent at the C2 position, providing orthogonal amine protection that enables sequential, high-yielding deprotection in multi-step synthetic routes [2]. The compound has a molecular formula of C18H26N2O5 and a molecular weight of 350.41 g/mol [1].

Why Simple Substitution of 1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate with Other Differentially Protected Piperazines Is Not Advisable


Not all differentially protected 2-(hydroxymethyl)piperazines are functionally interchangeable. The specific regiochemistry of this compound—N1-Cbz and N4-Boc—directly addresses a critical, well-documented selectivity problem in synthesis. Using the alternative regioisomer, 4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (CAS 557056-07-2), is explicitly cautioned against in the primary literature due to unavoidable over-reaction that leads to a bis-Cbz byproduct and a measurably lower yield [1]. The correct regiochemistry enables a documented 87% synthetic yield for the protected intermediate and is crucial for the successful, high-yielding execution of multi-step medicinal chemistry routes, directly impacting project timelines and overall cost-efficiency [1].

Quantitative Evidence Guide for Selecting 1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate Over Close Analogs


Superior Synthetic Yield via Regioselective Protection Strategy

The target compound's specific N1-Cbz/N4-Boc regiochemistry yields a distinct synthetic advantage. The primary literature reports that this isomer can be synthesized via an oxazolidinone intermediate in 87% yield [1]. In direct contrast, the same research group notes that preparation of the alternative 4-Cbz-1-Boc regioisomer proceeds in a 'somewhat lower yield' due to 'reduced steric bulk of the Cbz protecting group and resulting formation of the bis-Cbz compound' as a side product [1]. This difference is attributed to the enhanced selectivity of the initial Boc protection at the less sterically hindered N4 position.

Medicinal Chemistry Process Chemistry Protecting Group Strategy

Orthogonal Protecting Group Strategy for Sequential, Chemoselective Deprotection

The orthogonal nature of the Cbz and Boc groups in this compound is a design feature. The Boc group is acid-labile, while the Cbz group is cleaved by hydrogenolysis [1]. The literature explicitly demonstrates this selective deprotection: in one instance, the Boc group was selectively removed with HCl in dioxane to yield the free amine (compound 24) in 89% yield, while the Cbz group remained intact [1]. Subsequently, the Cbz group could be removed by transfer hydrogenation without affecting the previously exposed amine [1]. This sequential deprotection strategy is not possible with di-Boc or di-Cbz protected analogs, which require less selective conditions.

Orthogonal Protection Solid-Phase Synthesis Combinatorial Chemistry

Validated Utility as a Key Intermediate in Patented Kinase Inhibitor Synthesis

This specific compound is not a theoretical building block; it is a demonstrated intermediate in the synthesis of biologically active molecules. Patent WO2007/146066 A2, assigned to Critical Therapeutics, Inc., explicitly cites the use of 1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate in the preparation of novel piperazine derivatives that act as agonists of the α7 nAChR, with therapeutic potential for inflammatory and CNS disorders . The compound is listed as a key intermediate on multiple pages (p. 83, 192-193) of the patent .

Kinase Inhibitors Cancer Therapeutics Patent Synthesis

Commercial Availability in Consistent High Purity (95%+) Enables Reliable Stocking

Sourcing reliability and purity consistency are critical for reproducible research. The target compound is commercially available from multiple established suppliers at a standard purity of 95% or higher . In contrast, the regioisomer 4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (CAS 557056-07-2) is often listed at 95% purity but with documented hazardous properties including skin/eye irritation and respiratory toxicity, which can complicate handling and increase shipping costs due to dangerous goods regulations .

Chemical Procurement Supply Chain Quality Control

Optimal Application Scenarios for 1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate Based on Its Documented Differentiation


Synthesis of Unsymmetrical Piperazine-Based CNS Drug Candidates

This scenario is ideal when a medicinal chemistry program requires the sequential introduction of two different substituents on the piperazine core. The orthogonal Cbz/Boc protection of this compound allows the N1 position to be deprotected and functionalized after N4 modification (or vice versa) without protecting group manipulation [1]. As demonstrated in patent WO2007/146066, this intermediate was specifically used to prepare α7 nAChR agonists, validating its utility in CNS-targeted programs .

Large-Scale Synthesis of 2-Substituted Piperazine Libraries

When scaling from milligram to multi-gram quantities, the 87% yield documented for the preparation of this intermediate from the oxazolidinone precursor provides a cost-effective route [1]. The use of piperazine-2-carboxylic acid as an inexpensive chiral starting material and the straightforward, high-yielding reduction protocol makes this compound suited for the synthesis of combinatorial libraries of 2-substituted piperazines for hit-to-lead exploration [2].

Development of Kinase Inhibitors Targeting Src-Family Tyrosine Kinases

The compound is a registered intermediate in the synthesis of pyrimidine derivatives with Src-family protein tyrosine kinase inhibitory properties, which are crucial in oncology research [1]. Sourcing this specific building block ensures reproducibility of the patented synthetic route and allows for the straightforward generation of analogs for structure-activity relationship (SAR) studies, as the free hydroxymethyl group serves as a versatile handle for further derivatization [1].

Quote Request

Request a Quote for 1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.